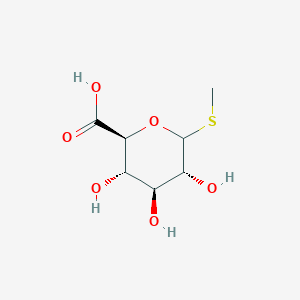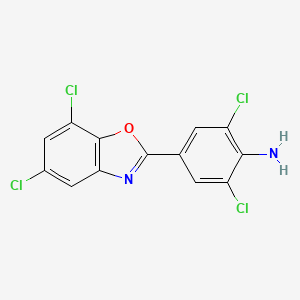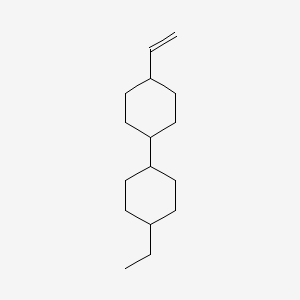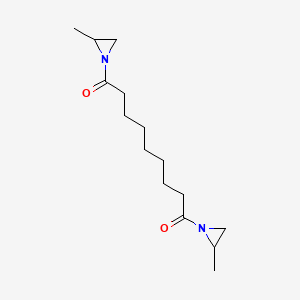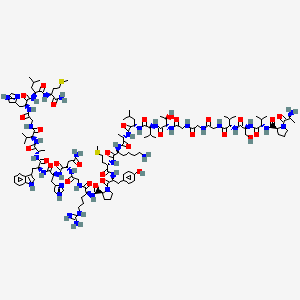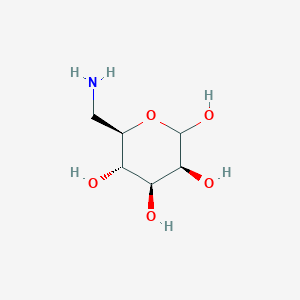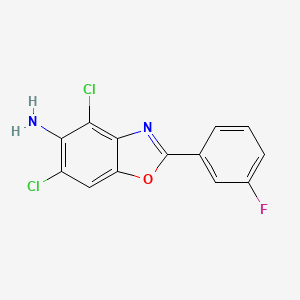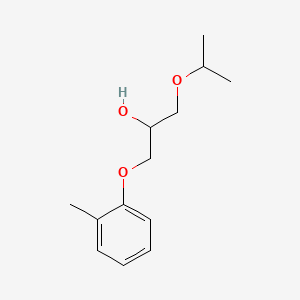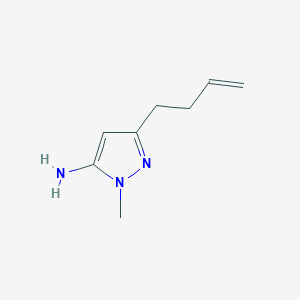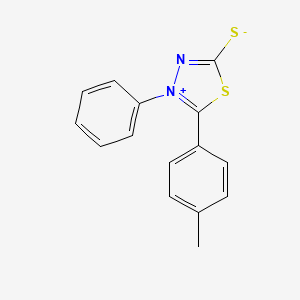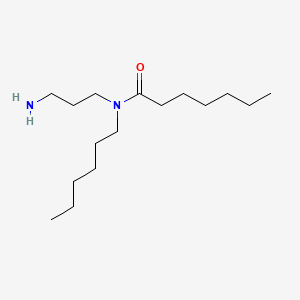
1,2-Bis(2,3-dimethoxyphenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-Veratril: is a chemical compound known for its role in various chemical reactions and applications. It is a derivative of veratryl alcohol, which is a key substrate in lignin degradation processes. The compound is characterized by its aromatic structure and the presence of methoxy groups, which contribute to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
Methylation of Vanillin: The synthesis of o-Veratril often begins with the methylation of vanillin using dimethyl sulfate and sodium hydroxide at 100°C for 2 hours, yielding veratraldehyde.
Reduction of Veratraldehyde: Veratraldehyde is then reduced using lithium borohydride in an ethanol-tetrahydrofuran mixture (1:1 v/v) at reflux for 4 hours to produce veratryl alcohol.
Synthesis of Veratryl Bromide: Veratryl alcohol is treated with red phosphorus and bromine in carbon tetrachloride at 60°C for 2 hours to form veratryl bromide.
Formation of Veratryl Cyanide: Finally, veratryl bromide is treated with potassium cyanide to yield veratryl cyanide, which is an intermediate for the preparation of various derivatives.
Industrial Production Methods: The industrial production of o-Veratril follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: o-Veratril undergoes oxidation reactions to form veratraldehyde.
Reduction: The compound can be reduced to veratryl alcohol using reducing agents such as lithium borohydride.
Substitution: o-Veratril can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium borohydride in ethanol-tetrahydrofuran mixture at reflux.
Substitution: Various nucleophiles and electrophiles under controlled temperature and solvent conditions.
Major Products Formed:
Veratraldehyde: Formed through oxidation reactions.
Veratryl Alcohol: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
Chemistry:
Lignin Degradation: o-Veratril is a key substrate in the study of lignin degradation, particularly in the action of lignin peroxidase enzymes.
Biology:
Enzyme Studies: o-Veratril is used to study the binding mechanisms and action of lignin peroxidase enzymes, providing insights into enzyme-substrate interactions.
Medicine:
Drug Development: Derivatives of o-Veratril are explored for their potential therapeutic applications, including as intermediates in the synthesis of antibiotic derivatives.
Industry:
作用機序
The mechanism of action of o-Veratril involves its interaction with specific enzymes and catalysts. In the case of lignin peroxidase, o-Veratril binds to the enzyme’s active site, where it undergoes oxidation. The interaction is facilitated by hydrogen bonding and hydrophobic interactions with amino acid residues at the active site . The oxidation process involves the transfer of electrons from o-Veratril to the enzyme, leading to the formation of oxidized products such as veratraldehyde.
類似化合物との比較
Veratryl Alcohol: A precursor to o-Veratril, used in similar applications and reactions.
Veratraldehyde: An oxidized product of o-Veratril, used in various chemical syntheses.
Benzodiazepines: Although structurally different, benzodiazepines share some pharmacological properties with o-Veratril derivatives.
Uniqueness: o-Veratril is unique due to its specific role in lignin degradation and its versatility in undergoing various chemical reactions. Its ability to act as a substrate for lignin peroxidase and its applications in biorefineries and drug development highlight its distinct properties compared to other similar compounds.
特性
CAS番号 |
5653-58-7 |
|---|---|
分子式 |
C18H18O6 |
分子量 |
330.3 g/mol |
IUPAC名 |
1,2-bis(2,3-dimethoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C18H18O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10H,1-4H3 |
InChIキー |
WTYIINHUZYFNMM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)C(=O)C2=C(C(=CC=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


